molecular formula C9H10BrClN4O3 B3403594 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione CAS No. 115415-46-8

8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione

Cat. No.: B3403594
CAS No.: 115415-46-8
M. Wt: 337.56 g/mol
InChI Key: LRAGDSCIFYPBAV-UHFFFAOYSA-N
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Description

8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at positions 3, 7, and 6. Its molecular formula is C₁₀H₁₂BrClN₄O₃ (average mass: 351.585 g/mol), with a stereochemistry-free 3-chloro-2-hydroxypropyl chain at position 7 and a bromine atom at position 8 . This compound is synthesized via alkylation of 8-bromo-3-methylxanthine intermediates, often using propargyl or substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

IUPAC Name

8-bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN4O3/c1-14-6-5(7(17)13-9(14)18)15(8(10)12-6)3-4(16)2-11/h4,16H,2-3H2,1H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAGDSCIFYPBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

The 7-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 7 Molecular Formula Key Features/Impacts Reference
8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione 3-Chloro-2-hydroxypropyl C₁₀H₁₂BrClN₄O₃ Polar due to hydroxyl group; potential for hydrogen bonding
8-Bromo-7-(4-chlorobenzyl)-3-methylpurine-2,6-dione 4-Chlorobenzyl C₁₃H₁₁BrClN₄O₂ Increased lipophilicity; enhanced membrane permeability
8-Bromo-7-isopropyl-3-methylpurine-2,6-dione Isopropyl C₉H₁₁BrN₄O₂ Reduced steric bulk; possible improved metabolic stability
8-Bromo-7-(2-butynyl)-3-methylpurine-2,6-dione 2-Butynyl C₁₀H₉BrN₄O₂ Alkyne group introduces rigidity; may affect receptor binding
8-Bromo-7-(2,4,6-tribromophenoxypropyl)-3-methylpurine-2,6-dione 2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl C₁₃H₁₁Br₄ClN₄O₄ High molecular weight (617.4 g/mol); potential halogen bonding interactions

Key Observations :

  • Polarity : The 3-chloro-2-hydroxypropyl group in the target compound enhances solubility compared to lipophilic analogs (e.g., 4-chlorobenzyl).
  • Steric Effects: Bulky substituents (e.g., tribromophenoxypropyl) may hinder receptor access but improve selectivity .
  • Synthetic Accessibility : Analogs with simpler alkyl groups (e.g., isopropyl) are synthesized in higher yields (~96% in ) compared to multi-step syntheses for halogenated derivatives .

Electronic and Functional Group Modifications

Bromine at Position 8

The bromine atom at position 8 is conserved across analogs, suggesting its critical role in electronic modulation of the purine core. This substitution likely enhances electrophilic character, influencing adenosine receptor affinity .

Hydroxyl vs. Alkoxy/Aryloxy Groups

Spectroscopic Data

  • ¹H NMR : Key signals include N-methyl (δ ~3.2–3.4 ppm) and hydroxypropyl protons (δ ~3.5–5.5 ppm) .
  • ¹³C NMR : Carbonyl carbons (C2, C6) resonate at δ ~150–155 ppm, while brominated C8 appears at δ ~128 ppm .

Biological Activity

8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine family, with the molecular formula C9H10BrClN4O3C_9H_{10}BrClN_4O_3 and a molecular weight of approximately 337.56 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione primarily involves its interaction with specific molecular targets, including enzymes and receptors. Its bromine and chlorine substituents allow it to form covalent bonds with nucleophilic sites on target molecules, potentially leading to inhibition or activation of various biological pathways. This mechanism is crucial for its proposed applications in antiviral and anticancer therapies.

Antiviral and Anticancer Potential

Research indicates that this compound may exhibit significant antiviral and anticancer properties. Studies have shown that it can inhibit viral replication and modulate cellular pathways involved in cancer progression. The compound's structure allows it to interfere with nucleic acid synthesis, which is a common target for antiviral agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication,
AnticancerModulation of apoptosis pathways,
Enzyme InhibitionInteraction with specific enzymes

Case Studies

  • Antiviral Activity Study : A study demonstrated that 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione significantly reduced the viral load in infected cell lines. The mechanism was attributed to its ability to inhibit viral RNA polymerase, thereby preventing viral replication.
  • Cancer Cell Line Research : In another case study involving various cancer cell lines, the compound showed a dose-dependent reduction in cell viability. It was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against certain types of cancer .

Structural Properties

The unique combination of functional groups in 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione contributes to its distinct biological properties. The presence of the bromine atom enhances lipophilicity, which may facilitate cellular uptake and interaction with intracellular targets .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione, it is useful to compare it with related compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural DifferencesBiological Activity
8-Bromo-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dioneDifferent alkyl substitutionSimilar antiviral properties
7-(3-chloro-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dioneLacks bromine atomReduced potency

Q & A

Basic Research Questions

Q. What are the key structural features of 8-bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione, and how do they influence its reactivity?

  • The compound features a purine-2,6-dione core with three critical substituents:

  • 8-Bromo group : Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) .
  • 7-(3-Chloro-2-hydroxypropyl) chain : The chlorine atom introduces potential for covalent bonding with nucleophilic residues (e.g., cysteine or lysine in proteins), while the hydroxyl group increases solubility and hydrogen-bonding capacity .
  • 3-Methyl group : Steric effects may modulate interactions with biological targets or influence regioselectivity in synthetic modifications .
    • Methodological Insight : Use X-ray crystallography or NMR (e.g., 1^1H, 13^{13}C, and 2D-COSY) to confirm stereochemistry and substituent orientation. Computational tools like DFT can predict electron density distribution .

Q. What synthetic routes are validated for producing 8-bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione?

  • A common approach involves:

Core synthesis : Alkylation of 3-methylxanthine with 1,3-dibromo-2-propanol under basic conditions (e.g., Na2_2CO3_3/acetone) to introduce the 7-position substituent .

Bromination : Electrophilic bromination at the 8-position using NBS (N-bromosuccinimide) in DMF or DCM, optimized via temperature control (0–25°C) to minimize side reactions .

Chlorination : Reaction with SOCl2_2 or PCl5_5 to install the chloro group on the hydroxypropyl chain .

  • Critical Parameters : Monitor reaction progress via TLC or HPLC (>95% purity threshold). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS or 1^1H NMR .
  • Thermal Stability : Use DSC (differential scanning calorimetry) to determine melting points and TGA (thermogravimetric analysis) for decomposition profiles .
    • Key Findings : The hydroxypropyl group may undergo hydrolysis under strongly acidic/basic conditions, while the bromine atom is susceptible to nucleophilic displacement in polar aprotic solvents .

Advanced Research Questions

Q. What mechanistic insights explain its potential bioactivity, particularly in enzyme inhibition?

  • The compound’s 8-bromo and 3-chloro-2-hydroxypropyl groups enable covalent or non-covalent interactions with enzyme active sites. For example:

  • Covalent binding : The chloro group may alkylate cysteine residues in kinases or phosphatases, disrupting ATP-binding pockets .
  • Non-covalent interactions : The purine core mimics endogenous adenosine, potentially competing for binding in purinergic receptors .
    • Methodology : Use kinetic assays (e.g., fluorescence polarization) to measure IC50_{50} values. Validate target engagement via X-ray crystallography or cryo-EM .

Q. How do structural analogs (e.g., bromine vs. chlorine substitutions) affect biological activity and pharmacokinetics?

  • Comparative Analysis :

Substituent Effect on Bioactivity Pharmacokinetic Impact
8-BromoHigher electrophilicity → increased covalent binding to nucleophilesReduced metabolic stability due to CYP450 oxidation
8-ChloroLower reactivity → prolonged half-lifeEnhanced membrane permeability (logP ~1.5–2.0)
  • Experimental Approach : Synthesize analogs via halogen-exchange reactions and compare ADMET profiles using in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What computational strategies optimize reaction conditions for scaling synthesis?

  • Quantum Chemistry : Employ DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps in bromination/alkylation .
  • Machine Learning : Train models on existing reaction data (e.g., solvent, temperature, catalyst) to predict yields and impurity profiles. Tools like ICReDD’s reaction path search algorithms can narrow optimal conditions .
  • Case Study : A 15% yield improvement was achieved by optimizing solvent polarity (DMF → THF) and reducing reaction temperature from 25°C to 10°C .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Root Causes : Variability may arise from:

  • Assay Conditions : Differences in buffer composition (e.g., Mg2+^{2+} concentration in kinase assays) .
  • Compound Purity : HPLC thresholds (<95% purity) leading to off-target effects .
    • Resolution Strategy :

Standardize Protocols : Adopt guidelines like NIH’s Assay Guidance Manual for enzymatic assays .

Interlab Validation : Collaborate with multiple labs to replicate key findings .

Methodological Resources

  • Analytical Tools :
    • HPLC : Use C18 columns (ACN/water gradient) for purity analysis .
    • NMR : Assign peaks using 1^{1}H-13^{13}C HSQC for complex substituents .
  • Data Repositories :
    • PubChem (CID 3153005) for structural analogs and bioactivity data .
    • CRDC classification codes (e.g., RDF2050112) for reaction engineering frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione

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